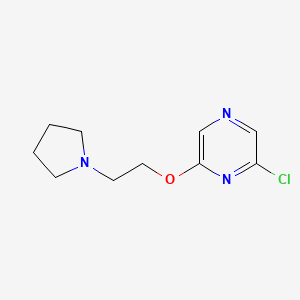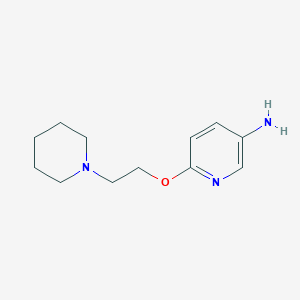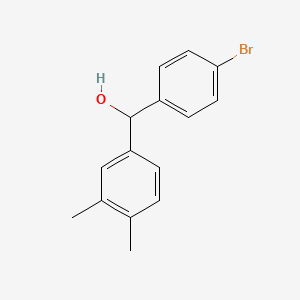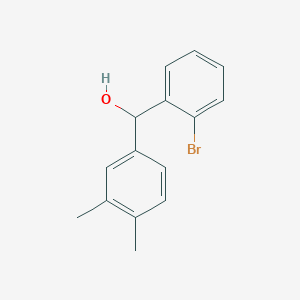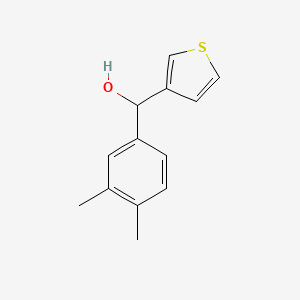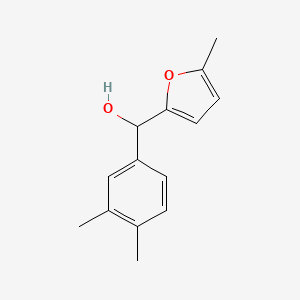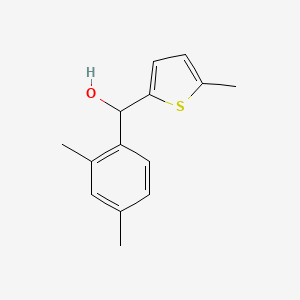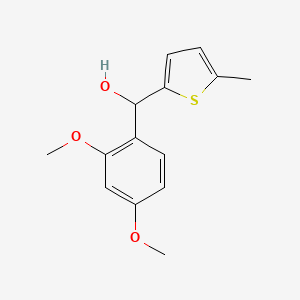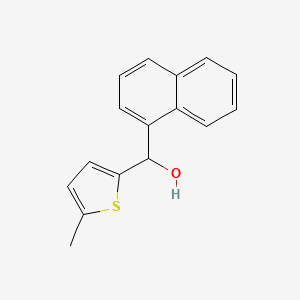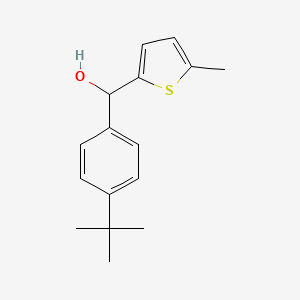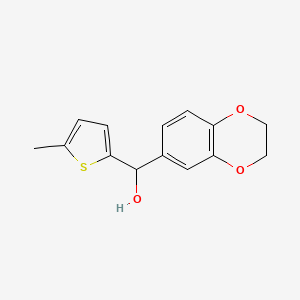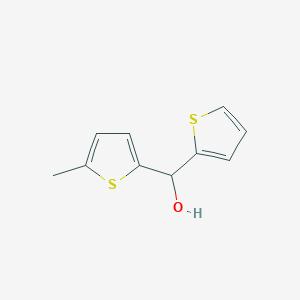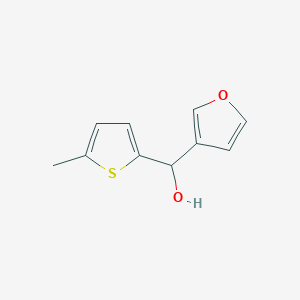
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol is a thiophene derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. Thiophene rings are sulfur-containing heterocycles that contribute to the unique chemical properties of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Formation of Thiophene Derivatives: : Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Methanolysis: : The thiophene derivatives are then subjected to methanolysis, a process where methanol is used to cleave ester or amide bonds, resulting in the formation of the desired methanol derivative.
Industrial Production Methods
In an industrial setting, the production of thiophene derivatives often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are modern techniques that can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of thiophene ketones or carboxylic acids.
Reduction: : Production of thiophene alcohols or amines.
Substitution: : Introduction of halogens or other functional groups into the thiophene ring.
Scientific Research Applications
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: : Explored for its use in drug development, particularly in designing new therapeutic agents.
Industry: : Applied in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol is compared with other thiophene derivatives such as 5-methyl-2-(3-thienyl)pyridine and 1-(3-hydroxy-5-methyl-2-thienyl)ethanone. While these compounds share structural similarities, this compound is unique in its methanol moiety, which contributes to its distinct chemical and biological properties.
List of Similar Compounds
5-Methyl-2-(3-thienyl)pyridine
1-(3-hydroxy-5-methyl-2-thienyl)ethanone
(3-methyl-2-thienyl)methylamine
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-(5-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS2/c1-7-5-6-13-11(7)10(12)9-4-3-8(2)14-9/h3-6,10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNFTBAJXEDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=C(S2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

